2-Bromo-5,6-difluorobenzenethiol
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Overview
Description
2-Bromo-5,6-difluorobenzenethiol is an organic compound with the molecular formula C6H2BrF2SH It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-difluorobenzenethiol typically involves the halogenation of a precursor compound. One common method is the bromination of 2,4-difluorobenzenethiol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of various substituted benzenethiols.
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of simpler thiol derivatives.
Scientific Research Applications
2-Bromo-5,6-difluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-difluorobenzenethiol involves its reactive thiol group, which can form covalent bonds with various biological targets. This reactivity makes it useful as a biochemical probe and in drug development. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The bromine and fluorine atoms also contribute to its reactivity and specificity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-difluorobenzenethiol
- 2-Bromo-5-fluorobenzenethiol
- 2-Bromo-6-fluorobenzenethiol
Uniqueness
2-Bromo-5,6-difluorobenzenethiol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and chemical properties. This unique substitution pattern can lead to different reactivity profiles and applications compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-2,3-difluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQICXKNLXMLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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